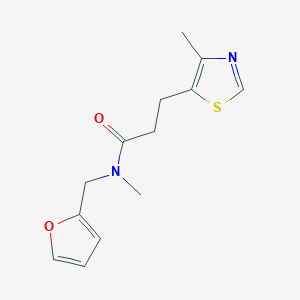

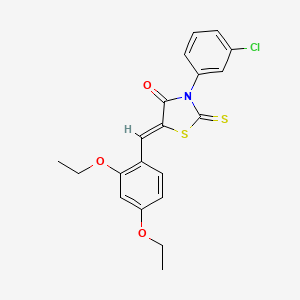

![molecular formula C20H32N2O4S B5221151 N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5221151.png)

N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, as they are present in more than twenty classes of pharmaceuticals and various alkaloids . The compound can be used to synthesize a variety of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications, ranging from central nervous system agents to cardiovascular drugs.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active molecules . N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide could potentially be involved in the development of new therapeutic agents. Its structure could be manipulated to create compounds with activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Suzuki–Miyaura Cross-Coupling

This compound may serve as a precursor in the Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The boron reagents derived from such compounds can be used to form carbon-carbon bonds under mild and functionally tolerant conditions.

Benzylic Functionalization

The benzylic position in the compound’s structure is amenable to various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . This makes it a valuable substrate for chemical synthesis, allowing for the introduction of different functional groups that can lead to a wide range of applications.

Biological Activity of Piperidine Derivatives

Piperidine derivatives exhibit a broad spectrum of biological activities . They are used in the design of drugs due to their interaction with biological targets. The compound could be used to synthesize derivatives with potential antibacterial, antifungal, or antiviral properties.

Catalytic Protodeboronation

In catalytic protodeboronation, the compound could be used to form boron ate complexes, which are intermediates in various synthetic transformations . This process is important for the synthesis of natural products and pharmaceuticals, where selective deprotection of boronic esters is required.

Propriétés

IUPAC Name |

N-butyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O4S/c1-5-6-11-21-20(23)16-9-12-22(13-10-16)27(24,25)19-14-17(15(2)3)7-8-18(19)26-4/h7-8,14-16H,5-6,9-13H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTSIWPZXZFVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

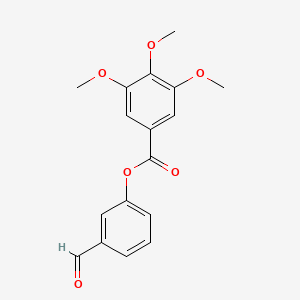

![11-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5221077.png)

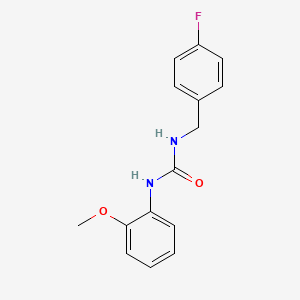

![1-{2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5221093.png)

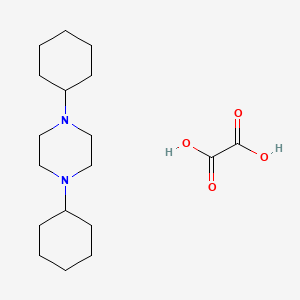

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5221104.png)

![ethyl 4-({[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5221107.png)

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5221120.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)

![N-[4-({[3-(dihexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5221136.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B5221160.png)

![2-(4-fluorophenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B5221176.png)